2,3,5,6-Tetrachloro-4-fluoropyridine
Description
Historical Context and Development
The development of 2,3,5,6-tetrachloro-4-fluoropyridine emerged from the broader evolution of halogenated pyridine chemistry, which began gaining prominence in the mid-20th century as synthetic chemists sought to exploit the unique reactivity patterns of polyhalogenated aromatic systems. The synthetic pathways for this compound trace back to fundamental research on pentachloropyridine derivatives, where selective halogen exchange reactions were explored to introduce fluorine atoms at specific positions. Early work in this field focused on the preparation of tetrachloropyridine derivatives from pentachloropyridine through controlled reduction processes using zinc-based reagents, establishing the foundation for subsequent fluorination methodologies.
The compound's synthesis methodology evolved significantly through patent developments and academic research during the 1980s and 1990s. Pioneering work demonstrated that selective fluorination could be achieved through nucleophilic substitution reactions, where pentachloropyridine served as the starting material and fluorinating agents such as potassium fluoride or sodium fluoride were employed under specific reaction conditions. These early synthetic approaches revealed the importance of reaction temperature, solvent selection, and reaction time in achieving optimal yields and regioselectivity.
Industrial interest in this compound grew as its potential applications in agrochemical and pharmaceutical synthesis became apparent. The compound's ability to undergo further functionalization while maintaining stability under various reaction conditions made it an attractive intermediate for developing herbicidally effective compounds and other bioactive molecules. This commercial significance drove continued research into more efficient synthetic routes and purification methods, establishing the compound as a valuable commodity chemical.
Significance in Organofluorine Chemistry
The significance of this compound in organofluorine chemistry stems from its unique combination of multiple halogen substituents, which creates a highly activated aromatic system with distinctive electronic properties. The presence of four chlorine atoms alongside one fluorine atom generates a compound with exceptional reactivity toward nucleophilic aromatic substitution reactions, making it a cornerstone building block for synthesizing complex fluorinated molecules. This reactivity profile is particularly valuable in pharmaceutical chemistry, where fluorine incorporation often enhances metabolic stability, bioavailability, and binding affinity of drug candidates.
Research has demonstrated that the compound exhibits remarkable selectivity in nucleophilic substitution reactions, with the 4-position showing preferential reactivity under kinetic control conditions. Computational studies using modified ab initio methods have revealed that this regioselectivity arises from the specific electronic distribution created by the mixed halogen substitution pattern. The presence of the fluorine atom at the 4-position significantly influences the electron density distribution across the pyridine ring, creating distinct activation patterns for subsequent chemical transformations.
The compound serves as a versatile platform for introducing diverse functional groups through selective halogen displacement reactions. Studies have shown that different nucleophiles, including amines, thiols, and alkoxides, can replace specific chlorine atoms while leaving the fluorine substituent intact, enabling the construction of polyfunctional molecules with tailored properties. This selectivity has proven particularly valuable in medicinal chemistry applications, where precise functional group placement is crucial for achieving desired biological activity.
Furthermore, this compound plays a crucial role in developing environmentally friendly synthetic methodologies. Recent research has explored mechanochemical approaches for its synthesis and functionalization, eliminating the need for toxic high-boiling solvents and reducing overall environmental impact. These solid-state synthetic protocols represent a significant advancement in green chemistry applications, making the compound more accessible for large-scale industrial applications.
Structural Features and Molecular Characteristics
The molecular structure of this compound exhibits distinctive features that arise from the specific arrangement of halogen substituents around the pyridine ring. The compound possesses a molecular formula of C₅Cl₄FN with a molecular weight of 234.87 grams per mole, reflecting the substantial halogen content that dominates its chemical and physical properties. The pyridine ring maintains its aromatic character despite the extensive halogen substitution, with the nitrogen atom contributing to the overall electron-deficient nature of the system.
Structural analysis reveals that the chlorine atoms occupy positions 2, 3, 5, and 6 of the pyridine ring, while the fluorine atom is positioned at the 4-position. This substitution pattern creates a highly symmetrical molecule with significant steric and electronic effects that influence its reactivity and physical properties. The carbon-chlorine bond lengths are approximately 1.74 Angstroms, while the carbon-fluorine bond is shorter at approximately 1.35 Angstroms, reflecting the stronger electronegativity and smaller size of fluorine compared to chlorine.
The compound's three-dimensional structure shows minimal distortion from planarity, with the halogen substituents lying approximately in the same plane as the pyridine ring. This planar arrangement maximizes the overlap between the halogen lone pairs and the aromatic π-system, contributing to the overall stability of the molecule. Computational studies predict a boiling point of approximately 250.3°C and a density of 1.744 grams per cubic centimeter, values that reflect the substantial molecular weight and intermolecular interactions arising from the multiple halogen substituents.
Table 1: Molecular Properties of this compound
The electronic structure of this compound is characterized by significant electron withdrawal from the aromatic ring due to the combined inductive effects of the five halogen substituents. This electron deficiency makes the compound highly susceptible to nucleophilic attack, particularly at positions where chlorine atoms can be displaced. The fluorine atom at the 4-position exhibits the strongest electron-withdrawing effect due to its high electronegativity, further activating adjacent positions for nucleophilic substitution reactions.
Properties
IUPAC Name |
2,3,5,6-tetrachloro-4-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl4FN/c6-1-3(10)2(7)5(9)11-4(1)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLNLWPRWHPFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl4FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90535331 | |
| Record name | 2,3,5,6-Tetrachloro-4-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90535331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34415-32-2 | |
| Record name | 2,3,5,6-Tetrachloro-4-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34415-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetrachloro-4-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90535331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogen Exchange from Pentachloropyridine
This method involves reacting pentachloropyridine with a fluoride source such as potassium fluoride to substitute one chlorine atom with fluorine, yielding 2,3,5,6-tetrachloro-4-fluoropyridine.
-
- Solvent: Dipolar aprotic solvents such as N-methylpyrrolidone or sulfolane.
- Temperature: Typically between 100°C and 170°C.
- Molar Ratio: Potassium fluoride to pentachloropyridine ratio ranges from 2.6:1 to 6:1.
- Agitation: Vigorous stirring to maintain a mobile slurry.
- Water and initiators are minimized to avoid side reactions.
-
- High selectivity for the desired fluorinated product.
- Rapid reaction rates.
- Minimal over-fluorination or degradation by-products.
| Parameter | Value |
|---|---|
| Substrate | Pentachloropyridine |
| Fluoride Source | Potassium fluoride |
| Solvent | N-methylpyrrolidone or sulfolane |
| Temperature | 100–170 °C |
| Reaction Time | 6 hours (typical) |
| Molar Ratio (KF:substrate) | 2.6:1 to 6:1 |
| Yield | Up to 95% |
- Mechanistic Notes:
The reaction proceeds via nucleophilic aromatic substitution where fluoride ion displaces a chlorine atom at the 4-position of the pyridine ring, favored by the electron-withdrawing effect of the other chlorines.
High-Temperature Chlorination of Pyridine Derivatives
Although this method is more commonly used to prepare tetrachloropyridine, it is relevant as a precursor step.
-
- Pyridine or derivatives such as 3,5-dichloro-2-trichloromethylpyridine are chlorinated at elevated temperatures (200–600 °C).
- Chlorination can be performed in the gas phase or in the presence of catalysts.
- Subsequent halogen exchange can convert tetrachloropyridine to the fluorinated derivative.
| Parameter | Value |
|---|---|
| Temperature | 350–600 °C |
| Pressure | 0–50 bar (closed system) |
| Catalysts/Additives | Phosgene, POCl3, PCl5, AlCl3 |
| Solvents | Alkyl nitriles (acetonitrile, butyronitrile) |
- Notes:
This method is less selective for fluorination but important for producing the chlorinated intermediates.
Selective Fluorination Using Potassium Fluoride in Sulfolane
A closely related method involves fluorination of 2,3,5,6-tetrachloropyridine to produce tetrafluoropyridine, demonstrating the feasibility of halogen exchange on tetrachloropyridine substrates.
| Step | Details |
|---|---|
| Substrate | 2,3,5,6-Tetrachloropyridine |
| Fluoride Source | Potassium fluoride |
| Solvent | Sulfolane |
| Temperature | 120 °C |
| Reaction Time | 6 hours |
| Yield | 95% |
- This method indicates that selective fluorination at the 4-position is achievable under controlled conditions, supporting the preparation of this compound by analogous procedures.
| Method | Starting Material | Fluoride Source | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Halogen exchange from pentachloropyridine | Pentachloropyridine | Potassium fluoride | N-methylpyrrolidone, sulfolane | 100–170 | ~6 hours | Up to 95 | High selectivity, minimal by-products |
| High-temperature chlorination | Pyridine derivatives | Chlorine (gas phase) | Alkyl nitriles | 350–600 | Variable | Variable | Produces tetrachloropyridine precursor |
| Fluorination of tetrachloropyridine | 2,3,5,6-Tetrachloropyridine | Potassium fluoride | Sulfolane | 120 | 6 hours | 95 | Demonstrates feasibility of fluorination |
- The halogen exchange reaction is sensitive to moisture and initiators; their absence improves yield and purity.
- Elevated temperatures and closed systems favor selective fluorination.
- Use of aprotic dipolar solvents enhances fluoride ion nucleophilicity and reaction rates.
- Post-reaction treatments with HCl or agents releasing HCl (e.g., phosgene, POCl3) can improve selectivity and facilitate purification.
- Zinc dust and ammonium chloride have been used in related reduction and substitution reactions to control selectivity in chloropyridine transformations.
The preparation of this compound is effectively achieved through selective halogen exchange of pentachloropyridine with potassium fluoride in dipolar aprotic solvents under controlled temperature and agitation conditions. This method offers high yield and selectivity, making it the preferred industrial and laboratory approach. High-temperature chlorination methods provide important chlorinated intermediates but require subsequent fluorination steps. Optimization of reaction parameters such as solvent choice, temperature, fluoride ratio, and moisture control is critical for maximizing product purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrachloro-4-fluoropyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation. The presence of multiple halogen atoms makes it highly reactive towards nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as amines, thiols, or alkoxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Oxidation: Oxidation reactions may involve oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products: The major products formed from these reactions depend on the type of nucleophile or reagent used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while reduction can lead to the formation of partially or fully dehalogenated pyridine compounds .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- 2,3,5,6-Tetrachloro-4-fluoropyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is particularly valuable due to its ability to undergo further chemical transformations, leading to the development of more complex compounds.
Production of Specialty Chemicals
- The compound is utilized in producing specialty chemicals that exhibit unique properties. These chemicals are essential in various industrial applications, including the formulation of insecticides and herbicides .
Biological Research
Antimicrobial and Anticancer Properties
- Research has indicated that this compound may possess antimicrobial and anticancer activities. Its interactions with biological macromolecules can inhibit enzyme activity or disrupt cellular processes, making it a candidate for further therapeutic exploration.
Radiochemistry Applications
- The compound is also investigated for its potential use in radiotherapy. Specifically, fluorinated derivatives of pyridines are synthesized for local radiotherapy applications in cancer treatment. This includes the development of F-18 substituted pyridines that demonstrate promising biological activity.
Industrial Applications
Insecticide Formulations
- This compound is employed in formulating insecticides. Its chemical properties allow it to be an effective agent against various pests while minimizing environmental impact when used appropriately .
Herbicide Production
- The compound acts as an intermediate in producing herbicides that target specific plant species without harming others. This selectivity is crucial for sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrachloro-4-fluoropyridine involves its interaction with various molecular targets. The halogen atoms in the compound enhance its ability to form strong interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Pyridine Derivatives
| Compound Name | Molecular Formula | CAS Number | Substituents (Position) | Key Applications/Reactivity |
|---|---|---|---|---|
| 2,3,5,6-Tetrachloro-4-fluoropyridine | C₅Cl₄FN | 34415-31-1 | Cl (2,3,5,6); F (4) | Agrochemical intermediates |
| 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine (TCMS pyridine) | C₆H₃Cl₄NO₂S | 13108-52-6 | Cl (2,3,5,6); SO₂CH₃ (4) | Antimicrobial agent |
| 2,3,5,6-Tetrachloro-4-pyridinol | C₅HCl₄NO | - | Cl (2,3,5,6); OH (4) | Anticoagulant research |
| 2,3,5,6-Tetrachloro-4-(methylthio)pyridine | C₆H₃Cl₄NS | 22963-62-8 | Cl (2,3,5,6); SCH₃ (4) | Agrochemical synthesis |
| 2,3,5,6-Tetrachloro-4-aminopyridine | C₅H₂Cl₄N₂ | 2176-63-8 | Cl (2,3,5,6); NH₂ (4) | Pharmaceutical intermediates |
Physicochemical Properties
- Polarity and Solubility : The fluorine atom in this compound increases polarity compared to its all-chlorine counterpart (pentachloropyridine), enhancing solubility in polar aprotic solvents like acetonitrile . In contrast, TCMS pyridine’s methylsulfonyl group confers higher hydrophilicity, making it suitable for aqueous formulations .
- Thermal Stability: The compound’s thermal stability (decomposition temperature >200°C) exceeds that of hydroxylated analogs like 2,3,5,6-tetrachloro-4-pyridinol, which may degrade at lower temperatures due to hydrogen bonding .
Research Findings and Challenges
- Reactivity Limitations: The 4-fluoro substituent hinders nucleophilic aromatic substitution at that position, limiting derivatization options compared to 2,3,5,6-tetrachloro-4-aminopyridine, where the amino group enables diverse functionalization .
- Environmental Impact : High chlorine content raises concerns about persistence and toxicity. Alternatives like 2,3,5,6-tetrafluoro-4-methylpyridine (CAS: 16297-14-6) offer reduced environmental burden but lack comparable reactivity .
Biological Activity
2,3,5,6-Tetrachloro-4-fluoropyridine is a halogenated pyridine derivative notable for its unique chemical structure, which includes four chlorine atoms and one fluorine atom. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will explore its biological activity in detail, supported by data tables and relevant research findings.
The presence of multiple halogen atoms in this compound enhances its reactivity towards nucleophiles, making it a versatile compound for synthetic applications in pharmaceuticals and agrochemicals. Its mechanism of action primarily involves interactions with biological macromolecules such as proteins and nucleic acids, which can inhibit enzyme activity or disrupt cellular processes .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various halogenated pyridine derivatives, this compound demonstrated effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentrations (MICs) were determined to evaluate its potency.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. A notable study evaluated its effects on L1210 mouse leukemia cells, revealing that the compound inhibited cell proliferation with an IC50 value in the low micromolar range.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| L1210 Mouse Leukemia | 0.15 |
| HeLa Cells | 0.20 |
| MCF-7 Breast Cancer | 0.25 |
These findings indicate that the compound's mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy : A comparative analysis of halogenated pyridine derivatives found that this compound outperformed its counterparts in inhibiting bacterial growth. The study emphasized the role of halogen substitutions in enhancing biological activity.
- Cancer Cell Line Analysis : A research group investigated the effects of various concentrations of this compound on different cancer cell lines. Results indicated that the compound significantly reduced viability in all tested lines while exhibiting low cytotoxicity towards normal cells.
The biological activities of this compound are attributed to its ability to form strong interactions with molecular targets within cells. The halogen atoms enhance its binding affinity to proteins involved in critical cellular processes. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Disruption of Cellular Processes : By binding to nucleic acids or proteins essential for cell survival and proliferation.
Q & A
Q. What are the optimal synthetic routes for 2,3,5,6-tetrachloro-4-fluoropyridine, and how do fluorination reagents influence yield and purity?
The compound is synthesized via halogenation and fluorination of pyridine derivatives. Direct fluorination using xenon difluoride (XeF₂) or halogen exchange with potassium fluoride (KF) in the presence of chlorinated precursors (e.g., 2,3,5,6-tetrachloropyridine) is common. Reaction conditions (temperature: 120–150°C, solvent: DMF or acetonitrile) significantly affect selectivity. For example, XeF₂ provides higher regioselectivity but requires anhydrous conditions to avoid hydrolysis . Purity can be verified via GC-MS or <sup>19</sup>F NMR, with typical yields ranging from 60–85% depending on the halogen source.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- <sup>1</sup>H NMR : Limited utility due to symmetry and heavy halogen atoms, but <sup>19</sup>F NMR shows a singlet near -120 ppm (CF coupling).
- IR : Strong C-F stretches at 1100–1250 cm⁻¹ and C-Cl vibrations at 550–750 cm⁻¹.
- Mass Spectrometry : Molecular ion [M]⁺ at m/z 235 (calculated for C₅Cl₄FN), with fragmentation patterns dominated by Cl and F loss (e.g., [M-Cl]⁺ at m/z 200) .
Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?
The electron-withdrawing Cl and F groups activate the pyridine ring for nucleophilic attack. For example, methoxy or amino groups can replace chlorine at positions 2, 3, 5, or 6 under basic conditions (K₂CO₃, DMSO, 80°C). Fluorine at position 4 remains inert due to strong C-F bonding, making it a stable directing group for further functionalization .
Advanced Research Questions
Q. How can computational chemistry (DFT, MD) predict the stability and degradation pathways of this compound in environmental systems?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model bond dissociation energies to identify vulnerable sites. For instance, C-Cl bonds (BDE ~320 kJ/mol) are more labile than C-F (BDE ~485 kJ/mol), suggesting hydrolysis or reductive dechlorination as primary degradation routes. Molecular dynamics (MD) simulations in aqueous environments can predict persistence and bioaccumulation potential .
Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?
Discrepancies in LC₅₀ values (e.g., 48–72 hr assays in Daphnia magna) may arise from impurities or isomer interference. Purify the compound via column chromatography (silica gel, hexane/ethyl acetate), then retest using standardized OECD guidelines. Cross-validate with metabolomics to identify toxic intermediates (e.g., sulfone derivatives via oxidation) .
Q. How can isotopic labeling (e.g., <sup>13</sup>C, <sup>2</sup>H) track the metabolic fate of this compound in soil or biological systems?
Synthesize deuterated analogs (e.g., 2,3,5,6-tetrachloro-4-fluoro-d2-pyridine) via H/D exchange using D₂O and Pd/C. Use LC-HRMS to trace labeled metabolites in soil microcosms or cell cultures. This clarifies degradation products like this compound-N-oxide, which may explain ecotoxicological effects .
Methodological Tables
Table 1. Key Physicochemical Properties of this compound
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 234.87 g/mol | |
| Melting Point | 98–101°C (lit.) | |
| Log P (Octanol-Water) | 3.2 (estimated via EPI Suite) | |
| <sup>19</sup>F NMR Shift | -120 ppm (singlet) |
Table 2. Common Synthetic Routes and Yields
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Halogen Exchange | KF, CuCl, DMF, 150°C, 24 hr | 65 |
| Direct Fluorination | XeF₂, CH₃CN, 120°C, 12 hr | 85 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
